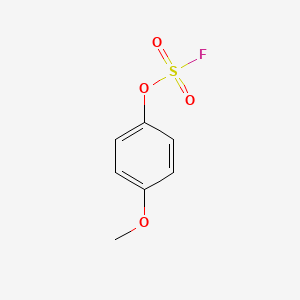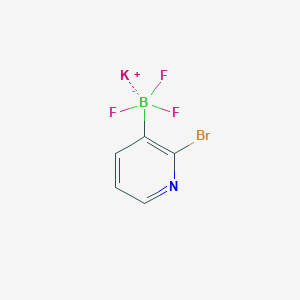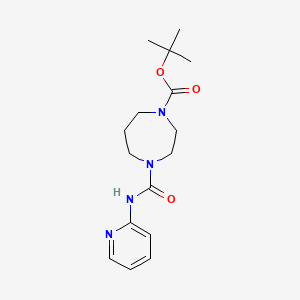
Serine Hydrolase Inhibitor-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serine Hydrolase Inhibitor-2 is a compound designed to inhibit the activity of serine hydrolases, a large family of enzymes that play crucial roles in various biological processes. These enzymes are involved in lipid metabolism, cell signaling, and the regulation of post-translational modifications of proteins. Inhibitors of serine hydrolases have significant therapeutic potential, particularly in the treatment of diseases such as Alzheimer’s, diabetes, and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-2 typically involves the use of mechanism-based electrophiles that covalently react with the serine nucleophile in the active site of the enzyme. Common electrophiles used in the synthesis include carbamates, ureas, activated ketones, lactones, and lactams . The reaction conditions often require a base-activated serine nucleophile to cleave amide or ester bonds in substrates via a covalent acyl-enzyme intermediate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Serine Hydrolase Inhibitor-2 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Serine Hydrolase Inhibitor-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Serine Hydrolase Inhibitor-2 involves the covalent modification of the active site serine residue in serine hydrolases. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The molecular targets include various serine hydrolases involved in lipid metabolism, cell signaling, and other biological processes .
Comparación Con Compuestos Similares
Carbamates: Inhibit serine hydrolases by forming a covalent bond with the active site serine.
Ureas: Similar mechanism of action as carbamates but with different chemical structures.
Activated Ketones: React with the serine nucleophile to inhibit enzyme activity.
Lactones and Lactams: Covalently modify the active site serine, similar to carbamates and ureas.
Uniqueness: Serine Hydrolase Inhibitor-2 is unique in its ability to selectively inhibit specific serine hydrolases, making it a valuable tool for studying enzyme function and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C16H24N4O3 |
|---|---|
Peso molecular |
320.39 g/mol |
Nombre IUPAC |
tert-butyl 4-(pyridin-2-ylcarbamoyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-10-6-9-19(11-12-20)14(21)18-13-7-4-5-8-17-13/h4-5,7-8H,6,9-12H2,1-3H3,(H,17,18,21) |
Clave InChI |
HVPVEUGPZNUXSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


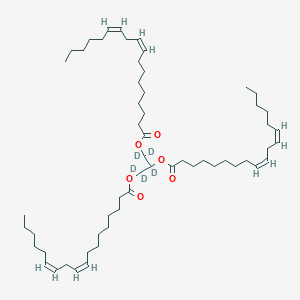
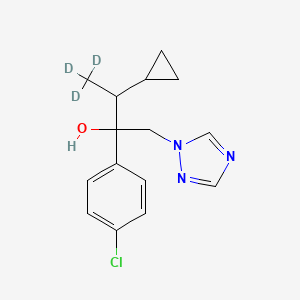
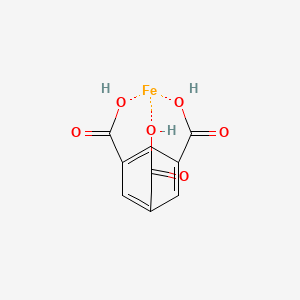

![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)
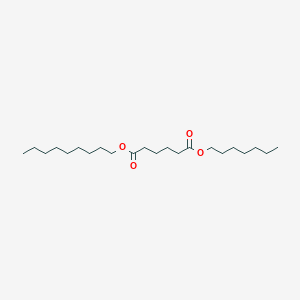
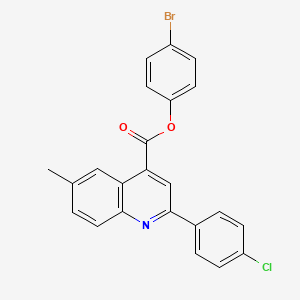
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)
![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)
